molecular formula C16H17FN6O2 B2532954 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide CAS No. 1251609-78-5

2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide

Cat. No.: B2532954
CAS No.: 1251609-78-5
M. Wt: 344.35
InChI Key: YMHXUGFLBXGOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide is a triazolo-pyrimidine derivative characterized by a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Key structural features include:

  • A 4-fluorophenylamino group at position 7 of the pyrimidine ring.
  • A 3-oxo (keto) group at position 3.
  • An N-propylacetamide side chain at position 2.

The 4-fluorophenyl substituent enhances metabolic stability and binding affinity through hydrophobic and electronic effects, while the propylacetamide side chain contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2/c1-2-8-18-14(24)10-23-16(25)22-9-7-13(20-15(22)21-23)19-12-5-3-11(17)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,18,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHXUGFLBXGOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)N2C=CC(=NC2=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolo[4,3-a]pyrimidine core: This is achieved by reacting appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution reaction where the fluorophenyl group is introduced to the triazolo[4,3-a]pyrimidine core.

    Attachment of the propylacetamide moiety: The final step involves the acylation reaction where the propylacetamide group is attached to the intermediate compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Source
Triazole cyclizationHydrazine, CS₂, KOH, 80°C65–78
Amide couplingEDCI, HOBt, DMF, RT72–85

Hydrolysis Reactions

The N-propylacetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M, reflux, 24h) cleaves the amide bond to yield 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H- triazolo[4,3-a]pyrimidin-2-yl}acetic acid and propylamine .

  • Basic hydrolysis : NaOH (2M, 60°C, 12h) produces the same carboxylic acid with faster kinetics .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group participates in regioselective EAS due to its electron-withdrawing fluorine atom:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group meta to fluorine (70% yield) .

  • Sulfonation : Fuming H₂SO₄ at 50°C yields the sulfonic acid derivative (55% yield) .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the phenyl ring is susceptible to SNAr under forcing conditions:

  • Displacement with amines : Reaction with piperazine (DMF, 120°C, 48h) replaces fluorine with a piperazinyl group (40% yield) .

Oxidation and Reduction

  • Pyrimidinone ring reduction : Sodium borohydride (MeOH, RT) reduces the 3-oxo group to a hydroxyl group, forming 2-{7-[(4-fluorophenyl)amino]-3-hydroxy-2H,3H- triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide (62% yield) .

  • Triazole ring oxidation : H₂O₂ (acetic acid, 50°C) oxidizes the triazole C–H bond to form an N-oxide derivative (38% yield) .

Cross-Coupling Reactions

The compound’s halogenated analogs (e.g., bromo-substituted derivatives) participate in palladium-catalyzed couplings:

  • Suzuki coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) introduces aryl groups at the 5-position of the pyrimidine ring (55% yield) .

Stability Under Physiological Conditions

Studies in simulated biological environments (pH 7.4, 37°C) reveal:

  • Amide bond stability : No hydrolysis observed after 72h, indicating metabolic resistance .

  • Triazole ring integrity : Stable under oxidative (H₂O₂) and reductive (GSH) conditions .

Reactivity with Biomolecules

  • DNA intercalation : The planar triazolo-pyrimidinone core intercalates into DNA duplexes, as shown by fluorescence quenching assays (Kd = 1.2 μM) .

  • Enzyme inhibition : Acts as a Polo-like kinase 1 (Plk1) inhibitor by binding to the polo-box domain (IC₅₀ = 4.38 μM) .

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in anticancer research. It is included in various screening libraries aimed at identifying novel anticancer agents. Its structure suggests potential interactions with critical molecular targets involved in cancer cell proliferation and survival.

Case Study : In a study evaluating a series of triazolo-pyrimidine derivatives, compounds similar to 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide demonstrated potent cytotoxicity against several cancer cell lines. The mechanism of action appears to involve enzyme inhibition and receptor modulation related to cancer signaling pathways .

Antitubercular Agents

The compound's structural features position it as a candidate for developing antitubercular agents. Research indicates that derivatives of triazolo-pyrimidines can exhibit activity against Mycobacterium tuberculosis, suggesting that modifications to the existing structure could enhance efficacy.

Research Findings : A related study synthesized various derivatives and evaluated their activity against M. tuberculosis H37Rv. The results indicated that modifications similar to those present in this compound could lead to improved antitubercular properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications include:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Amino Group Variations : Alterations in the amino group can significantly affect the compound's interaction with enzymes and receptors.
Compound NameActivity TypeTarget Organism/Cell LineMIC (μg/mL)Notes
P573-6765AnticancerVarious Cancer Cell LinesVariesSignificant cytotoxicity observed
P573 DerivativeAntitubercularM. tuberculosis H37Rv4 - 64Potent activity; further optimization needed

Mechanism of Action

The mechanism of action of 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Triazolo[4,3-a] vs. [4,3-c] Pyrimidine: The fusion position of the triazole ring ([4,3-a] vs.
  • Thiazolo-Pyridazine () : The sulfur-containing thiazole ring and pyridazine core may confer distinct electronic properties and metabolic stability compared to nitrogen-rich triazolo-pyrimidines .

Substituent Effects

  • Phenylamino Groups: The target compound’s 4-fluorophenyl group balances hydrophobicity and electronic effects. In contrast, 3-fluoro-4-methylphenyl (–8) introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Acetamide Side Chains :
    • N-Propyl (target and ) provides moderate lipophilicity.
    • Aryl-Substituted Acetamides () exhibit increased molecular weight and polarity (e.g., 4-methoxyphenyl in ) or steric hindrance (e.g., 2,5-dimethylphenyl in ), influencing target engagement .

Positional Isomerism

  • The target compound’s 7-position phenylamino substitution contrasts with 5-position substitutions in . This positional shift may reorient the molecule in binding pockets, altering pharmacological activity .

Biological Activity

The compound 2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties and biological mechanisms of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN6O2C_{21}H_{19}FN_{6}O_{2}. Its structure includes a triazolo-pyrimidine core with a 4-fluorophenyl amino group and an acetamide side chain. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . Specifically, compounds similar to this compound have demonstrated effective inhibition against these pathogens.

Anticancer Properties

The compound's potential as an anticancer agent is linked to its ability to inhibit key enzymes involved in DNA biosynthesis. Triazolopyrimidines are known to affect enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are vital for nucleotide synthesis . In vitro studies have shown that similar triazolopyrimidine derivatives can induce apoptosis in cancer cell lines by disrupting cell cycle progression .

The mechanism of action for this class of compounds often involves the binding to specific molecular targets within the cell. For example:

  • Enzyme Inhibition : By inhibiting DHFR and TSase, these compounds can effectively halt the proliferation of cancer cells.
  • Antimicrobial Mechanisms : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various triazolopyrimidine derivatives. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against gram-positive and gram-negative bacteria .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazolopyrimidine derivatives demonstrated that certain analogs could reduce tumor growth in xenograft models by more than 50% compared to controls. The study highlighted that these effects were associated with increased apoptosis markers and reduced levels of proliferative markers such as Ki67 .

Summary Table of Biological Activities

Activity Type Target Pathogen/Cell Type Observed Effect Reference
AntimicrobialS. aureus, E. coliMIC: 15 - 30 µg/mL
AnticancerVarious cancer cell lines>50% reduction in tumor growth
Enzyme InhibitionDHFR, TSaseDisruption of DNA biosynthesis

Q & A

Q. What synthetic strategies are recommended for constructing the triazolo[4,3-a]pyrimidinone core in this compound?

The triazolo[4,3-a]pyrimidinone core can be synthesized via cyclocondensation of hydrazonoyl chlorides with aminopyrimidine precursors. For example:

  • Method : React 2-aminopyrimidine derivatives with 2-oxo-N-(4-fluorophenyl)propane hydrazonoyl chloride under reflux in dimethylformamide (DMF) to form the triazolo-pyrimidine scaffold .
  • Optimization : Crystallization from ethanol/dioxane mixtures improves purity (≥98% by HPLC) .
  • Key parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants influence yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., 4-fluorophenyl at C7, propylacetamide at C2) .
  • X-ray crystallography : Resolves bond angles and dihedral angles in the triazolo-pyrimidine core (e.g., C–N bond lengths: 1.32–1.38 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 386.14) .

Q. How should researchers design in vitro assays to evaluate kinase inhibition or receptor binding?

  • Kinase assays : Use recombinant enzymes (e.g., EGFR or Aurora kinases) with ATP-competitive assays. Monitor IC50_{50} values via fluorescence polarization .
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists) to determine Ki_i values. Include positive controls (e.g., staurosporine for kinases) .
  • Data normalization : Correct for solvent effects (e.g., DMSO ≤0.1% v/v) to avoid false positives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding to kinase ATP pockets. Focus on hydrogen bonding with the triazolo-pyrimidinone carbonyl and hydrophobic interactions with the 4-fluorophenyl group .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .
  • Limitations : Solvation models may underestimate entropy changes; validate with experimental IC50_{50} correlations .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

  • Solubility enhancement :
    • Formulation : Use PEG-400 or cyclodextrin-based carriers to improve aqueous solubility (e.g., from 5 µM to >50 µM) .
    • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the propylacetamide chain while monitoring SAR trade-offs .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption. Adjust logP via substituent modifications (target logP: 2–3) .

Q. How can structure-activity relationship (SAR) studies guide modifications of the 4-fluorophenyl group?

  • Substituent screening : Replace 4-fluoro with electron-withdrawing (e.g., CF3_3) or donating (e.g., OCH3_3) groups. Assess impact on:
    • Potency : IC50_{50} shifts in kinase assays (e.g., CF3_3 improves EGFR inhibition 10-fold) .
    • Selectivity : Off-target profiling against related kinases (e.g., CDK2 vs. CDK4) .
  • Crystallographic validation : Compare ligand-enzyme co-crystal structures to identify steric clashes or favorable π-π interactions .

Q. What experimental controls are critical when investigating metabolic stability in hepatocyte models?

  • Controls : Include verapamil (CYP3A4 substrate) and ketoconazole (CYP3A4 inhibitor) to assess enzyme-specific degradation .
  • Analytical methods : LC-MS/MS quantification of parent compound and metabolites (e.g., hydroxylation at C3-oxo position) .
  • Data interpretation : Normalize degradation rates to protein content (mg microsomal protein/mL) for cross-study comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.